molecular formula C10H7Cl2N3O2S2 B12070357 4-Pyridinecarboximidamide, 2,6-dichloro-N-(2-thienylsulfonyl)- CAS No. 287197-96-0

4-Pyridinecarboximidamide, 2,6-dichloro-N-(2-thienylsulfonyl)-

Cat. No.: B12070357
CAS No.: 287197-96-0
M. Wt: 336.2 g/mol
InChI Key: JKOLOSSZDQDGAM-UHFFFAOYSA-N
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Description

    4-Pyridinecarboximidamide, 2,6-dichloro-N-(2-thienylsulfonyl)-: is a chemical compound with the molecular formula CHClNOS.

  • This compound features a pyridine ring substituted with chlorine atoms and a thienylsulfonyl group.
  • Preparation Methods

      Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be prepared through various methods, including chlorination of the corresponding pyridine precursor or by introducing the thienylsulfonyl group onto the pyridine ring.

      Reaction Conditions: Specific reaction conditions would depend on the chosen synthetic route. Generally, chlorination reactions involve the use of chlorine gas or chlorinating agents.

      Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories may synthesize it for specific applications.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction type and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, coordination chemistry, and ligand properties.

      Biology: Investigating its interactions with biological molecules (eg

      Medicine: It might serve as a starting point for drug development due to its unique structure.

      Industry: Its applications in industry are yet to be fully explored.

  • Mechanism of Action

    • The exact mechanism of action remains unclear. Further research is needed to understand how it interacts with cellular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: One related compound is , which is a potent TYK2 inhibitor. .

      Uniqueness: The thienylsulfonyl substitution in our compound distinguishes it from other pyridine derivatives.

    Properties

    CAS No.

    287197-96-0

    Molecular Formula

    C10H7Cl2N3O2S2

    Molecular Weight

    336.2 g/mol

    IUPAC Name

    2,6-dichloro-N'-thiophen-2-ylsulfonylpyridine-4-carboximidamide

    InChI

    InChI=1S/C10H7Cl2N3O2S2/c11-7-4-6(5-8(12)14-7)10(13)15-19(16,17)9-2-1-3-18-9/h1-5H,(H2,13,15)

    InChI Key

    JKOLOSSZDQDGAM-UHFFFAOYSA-N

    Isomeric SMILES

    C1=CSC(=C1)S(=O)(=O)/N=C(/C2=CC(=NC(=C2)Cl)Cl)\N

    Canonical SMILES

    C1=CSC(=C1)S(=O)(=O)N=C(C2=CC(=NC(=C2)Cl)Cl)N

    Origin of Product

    United States

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